molecular formula C10H9BrO2 B8287579 7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

Cat. No. B8287579
M. Wt: 241.08 g/mol
InChI Key: KRHXXJLNCUMLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9BrO2/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h4-5,13H,1-3H2

InChI Key

KRHXXJLNCUMLJG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2O)Br)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tris(dibenzylideneacetone)dipalladium(0) (210 mg, 0.23 mmol), di-tert-butyl-(2′,4′,6′-triisopropyl-biphenyl-2-yl)-phosphane (403 mg, 0.92 mmol), and potassium hydroxide (1.67 g, 25.32 mmol) were added degassed water (5.25 mL) and a solution of 5,7-dibromo-3,4-dihydro-2H-naphthalen-1-one (3.5 g, 11.51 mmol) in dioxane (7.0 mL) at room temperature under nitrogen. The resulting suspension was heated to 100° C. for 3.5 h. The reaction mixture was then cooled to room temperature, diluted with water (˜10 mL) and acidified with 1N HCl solution. The resulting mixture was extracted with ethyl acetate (2×100 mL) and the combined organic extracts were washed with brine (200 mL), then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was purified by chromatography, using an ISCO (120 g) column (gradient elution with 5-30% ethyl acetate in hexanes) to obtain 7-bromo-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one (0.45 g, 16%) as a white solid: ES(−)-HRMS m/e calcd. (calculated) for C10H9O2Br (M−H)− 238.9713, obsd. (observed) 238.9712. Two other side products were also isolated and characterized as 5-bromo-7-hydroxy-3,4-dihydro-2H-naphthalen-1-one (0.3 g, 10%) and 5,7-dihydroxy-3,4-dihydro-2H-naphthalen-1-one (0.191 g, 7%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
403 mg
Type
reactant
Reaction Step Five
Quantity
1.67 g
Type
reactant
Reaction Step Five
Quantity
210 mg
Type
catalyst
Reaction Step Five

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